molecular formula C24H24N4 B11984241 2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11984241
M. Wt: 368.5 g/mol
InChI Key: DEPYWSQGTTXFCD-UHFFFAOYSA-N
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Description

2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of 2-aminobenzimidazole with appropriate alkylating agents under reflux conditions in pyridine . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups into the molecule .

Scientific Research Applications

2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural nucleotides.

    Medicine: It has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Butyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenylamino group, in particular, may confer unique binding properties and therapeutic potential .

Properties

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

2-butyl-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H24N4/c1-4-5-8-19-17(3)20(15-25)24-27-21-9-6-7-10-22(21)28(24)23(19)26-18-13-11-16(2)12-14-18/h6-7,9-14,26H,4-5,8H2,1-3H3

InChI Key

DEPYWSQGTTXFCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C

Origin of Product

United States

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